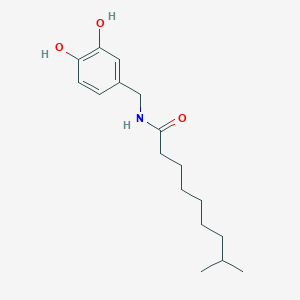
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzyl group substituted with two hydroxyl groups at the 3 and 4 positions, linked to an 8-methylnonanamide chain. The presence of hydroxyl groups on the benzyl ring imparts significant reactivity, making it a valuable compound for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dihydroxybenzaldehyde and 8-methylnonanoic acid.
Formation of Intermediate: The 3,4-dihydroxybenzaldehyde is first converted to 3,4-dihydroxybenzylamine through a reductive amination process.
Amide Bond Formation: The 3,4-dihydroxybenzylamine is then reacted with 8-methylnonanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxybenzyl alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are employed for substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxybenzyl alcohol
Substitution: Ethers or esters
科学研究应用
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and coatings due to its unique chemical properties.
作用机制
The mechanism of action of N-(3,4-Dihydroxybenzyl)-8-methylnonanamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Cell Signaling: It can modulate cell signaling pathways, leading to apoptosis in cancer cells.
相似化合物的比较
N-(3,4-Dihydroxybenzyl)-8-methylnonanamide can be compared with other similar compounds such as:
N-(3,4-Dihydroxybenzyl)-2,4-dihydroxybenzamide: Similar structure but with additional hydroxyl groups, leading to different reactivity and applications.
3,4-Dihydroxybenzylamine: Lacks the nonanamide chain, making it less hydrophobic and altering its biological activity.
8-Methylnonanoic Acid:
属性
分子式 |
C17H27NO3 |
|---|---|
分子量 |
293.4 g/mol |
IUPAC 名称 |
N-[(3,4-dihydroxyphenyl)methyl]-8-methylnonanamide |
InChI |
InChI=1S/C17H27NO3/c1-13(2)7-5-3-4-6-8-17(21)18-12-14-9-10-15(19)16(20)11-14/h9-11,13,19-20H,3-8,12H2,1-2H3,(H,18,21) |
InChI 键 |
CHVITUBMXXIZHX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B13706887.png)

![Methyl 5-Cyanobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13706904.png)







![3-[2,4-Difluoro-5-(phenylcarbamoyl)phenylsulfonamido]benzoic Acid](/img/structure/B13706937.png)
![3-Amino-6-chloro-[2,3'-bipyridine]-4-carboxylic Acid](/img/structure/B13706941.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-tris[[tert-butyl(dimethyl)silyl]oxy]-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-yl)-5-oxoheptadeca-12,16-dienoic acid](/img/structure/B13706944.png)
![5-Bromo-4-[4-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13706951.png)
